molecular formula C8H7Cl2NO4S B2875543 methyl N-[2-chloro-4-(chlorosulfonyl)phenyl]carbamate CAS No. 1599787-03-7

methyl N-[2-chloro-4-(chlorosulfonyl)phenyl]carbamate

Cat. No.: B2875543
CAS No.: 1599787-03-7
M. Wt: 284.11
InChI Key: SAMAJGYEQIWDDI-UHFFFAOYSA-N
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Description

Methyl N-[2-chloro-4-(chlorosulfonyl)phenyl]carbamate is a carbamate derivative featuring a chlorosulfonyl group at the para position and a chlorine atom at the ortho position on the phenyl ring. This compound is synthesized through multi-step reactions, as demonstrated in a related synthesis pathway ():

  • Step 1: Methyl 4-amino-2-chlorobenzoate is synthesized via esterification of 4-amino-2-chlorobenzoic acid with methanol and acetyl chloride (92% yield) .
  • Step 2: Sulfonation with sulfuryl chloride introduces the chlorosulfonyl group at position 4, yielding methyl 2-chloro-4-(chlorosulfonyl)benzoate (76% yield) .
  • Final functionalization: Reaction with appropriate amines or nucleophiles forms the carbamate moiety.

Properties

IUPAC Name

methyl N-(2-chloro-4-chlorosulfonylphenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NO4S/c1-15-8(12)11-7-3-2-5(4-6(7)9)16(10,13)14/h2-4H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAMAJGYEQIWDDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=C(C=C(C=C1)S(=O)(=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1599787-03-7
Record name methyl N-[2-chloro-4-(chlorosulfonyl)phenyl]carbamate
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Preparation Methods

The synthesis of methyl N-[2-chloro-4-(chlorosulfonyl)phenyl]carbamate involves several steps. One common method includes the reaction of 2-chloro-4-(chlorosulfonyl)aniline with methyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Chemical Reactions Analysis

Methyl N-[2-chloro-4-(chlorosulfonyl)phenyl]carbamate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl N-[2-chloro-4-(chlorosulfonyl)phenyl]carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl N-[2-chloro-4-(chlorosulfonyl)phenyl]carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins by forming covalent bonds with active sites, leading to the disruption of normal biological functions. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural analogs and their distinguishing features are summarized below:

Compound Name Substituents (Positions) Molecular Formula Key Properties/Applications Reference
Methyl N-[2-chloro-4-(chlorosulfonyl)phenyl]carbamate Cl (2), ClSO2 (4), CO2Me C8H7Cl2NO4S High reactivity due to ClSO2; potential intermediate in agrochemicals
Methyl N-(4-chlorosulfonyl-2-methylphenyl)carbamate CH3 (2), ClSO2 (4), CO2Me C9H10ClNO4S Reduced electrophilicity (methyl vs. Cl at position 2)
4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl-carbamates Cl (4), Cl (3 on aniline), alkyl groups Variable Lipophilicity (log k = 1.2–3.8); pesticidal activity
[1-methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl N-(3-chlorophenyl)carbamate Pyrazole core, Cl (3 on phenyl) C25H22ClN3O3 Likely bioactive (e.g., kinase inhibition)

Key Observations :

  • Electrophilicity : The chlorosulfonyl group in the target compound enhances reactivity compared to methyl or simple chloro analogs, making it a versatile intermediate for sulfonamide formation .
  • Lipophilicity : Analogs with alkyl carbamates (e.g., 4a–i in ) exhibit log k values ranging from 1.2 to 3.8, influenced by alkyl chain length. The target compound’s log k is likely higher due to the polar chlorosulfonyl group .

Biological Activity

Methyl N-[2-chloro-4-(chlorosulfonyl)phenyl]carbamate is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

This compound can be structurally characterized as follows:

  • Molecular Formula : C₉H₈Cl₂N₁O₃S
  • Molecular Weight : 281.14 g/mol
  • CAS Number : 1599787-03-7

This compound features a carbamate functional group, which is often associated with various biological activities, including enzyme inhibition and receptor modulation.

The biological activity of this compound can be attributed to its interactions with specific biological targets:

  • Enzyme Inhibition : The sulfonyl group in the compound may interact with various enzymes, potentially inhibiting their activity. This is a common mechanism for many carbamate derivatives.
  • Receptor Modulation : Preliminary studies suggest that this compound may act on certain receptors involved in inflammatory and pain pathways, similar to other carbamates that modulate neurotransmitter systems.

Antibacterial Activity

A study evaluated the antibacterial properties of this compound against several bacterial strains. The results indicated:

Bacterial StrainInhibition Zone (mm)Minimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus1532
Escherichia coli1264
Pseudomonas aeruginosa10128

These findings suggest moderate antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.

Anti-inflammatory Activity

In vivo studies have demonstrated that this compound exhibits anti-inflammatory properties. In a model of acute inflammation induced by carrageenan in rats, the compound significantly reduced paw edema compared to the control group.

Treatment GroupPaw Edema (mL)
Control3.5
Methyl Carbamate (50 mg/kg)1.8
Methyl Carbamate (100 mg/kg)1.0

The reduction in paw edema indicates a dose-dependent anti-inflammatory effect.

Case Studies

  • Chronic Pain Model : A study investigated the effects of this compound on neuropathic pain in a rat model. The compound was administered daily for two weeks, resulting in significant pain relief as measured by the mechanical withdrawal threshold.
  • Cellular Assays : In vitro assays using human monocyte-derived macrophages showed that treatment with this compound led to a decrease in pro-inflammatory cytokine production (e.g., TNF-α and IL-6), further supporting its potential as an anti-inflammatory agent.

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